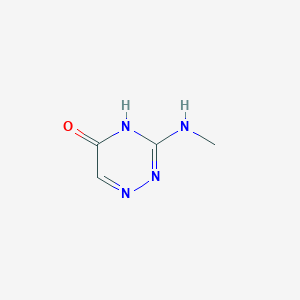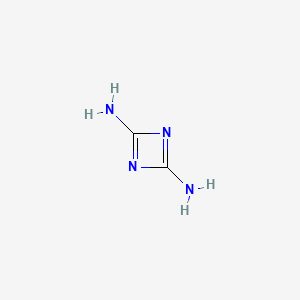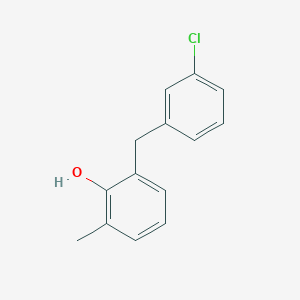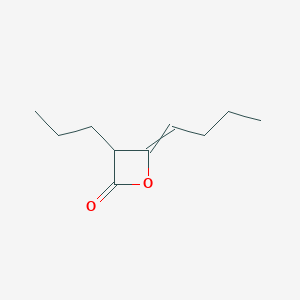
N,N-dibutylnaphthalene-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutylnaphthalene-1-carboximidamide is a chemical compound with the molecular formula C19H28N2 It is known for its unique structure, which includes a naphthalene ring substituted with a carboximidamide group and two butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutylnaphthalene-1-carboximidamide typically involves the reaction of naphthalene-1-carboximidamide with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the halide by the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dibutylnaphthalene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base and an appropriate leaving group.
Major Products
The major products formed from these reactions include naphthalene-1-carboxylic acid derivatives, primary amines, and various substituted naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
N,N-dibutylnaphthalene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-dibutylnaphthalene-1-carboximidamide involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The naphthalene ring provides a hydrophobic surface that can interact with lipid membranes and other hydrophobic regions in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethylnaphthalene-1-carboximidamide
- N,N-diethylnaphthalene-1-carboximidamide
- N,N-dipropylnaphthalene-1-carboximidamide
Uniqueness
N,N-dibutylnaphthalene-1-carboximidamide is unique due to the presence of butyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from its methyl, ethyl, and propyl analogs.
Eigenschaften
CAS-Nummer |
6275-51-0 |
|---|---|
Molekularformel |
C19H26N2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
N,N-dibutylnaphthalene-1-carboximidamide |
InChI |
InChI=1S/C19H26N2/c1-3-5-14-21(15-6-4-2)19(20)18-13-9-11-16-10-7-8-12-17(16)18/h7-13,20H,3-6,14-15H2,1-2H3 |
InChI-Schlüssel |
BIKVSLSYFZKEON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=N)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






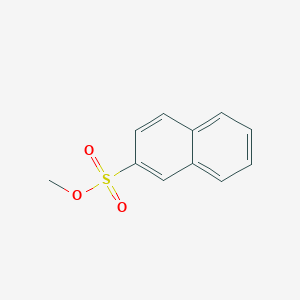
![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)
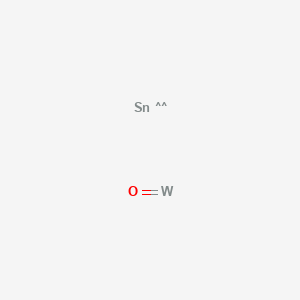
![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)
